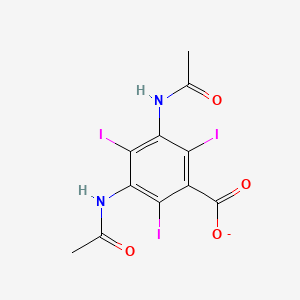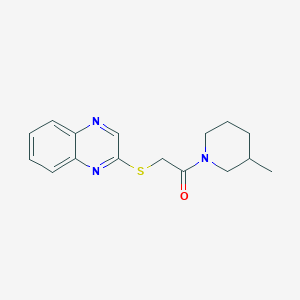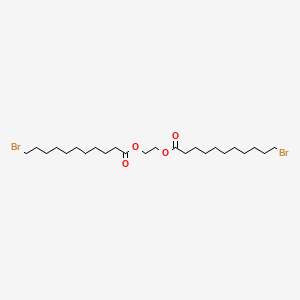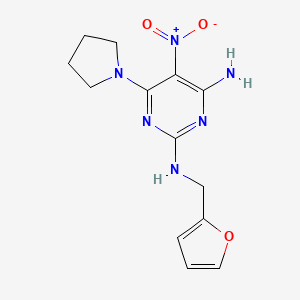
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid is a complex organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group, two phenyl groups, and a thioether linkage attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid typically involves multi-step organic reactions The thioether linkage is then formed through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid involves its interaction with specific molecular targets. The cyano group and thioether linkage play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
- 2-(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid
- 3-Methoxyphenyl 2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetate
- Propyl 2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetate
Uniqueness
Compared to similar compounds, 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-3-methylbutanoic acid stands out due to its specific structural features, such as the butanoic acid moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.
属性
分子式 |
C23H20N2O2S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C23H20N2O2S/c1-15(2)21(23(26)27)28-22-19(14-24)18(16-9-5-3-6-10-16)13-20(25-22)17-11-7-4-8-12-17/h3-13,15,21H,1-2H3,(H,26,27) |
InChI 键 |
SFXNLOPHCQYBNS-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)SC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
规范 SMILES |
CC(C)C(C(=O)O)SC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1227800.png)
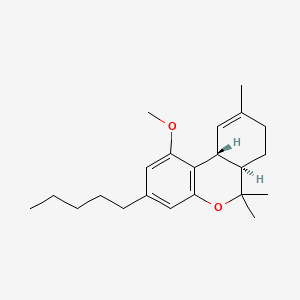
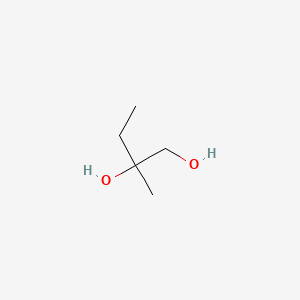
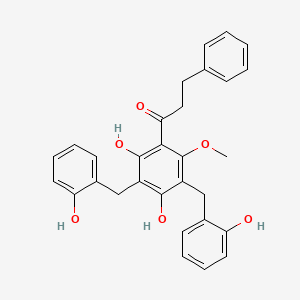
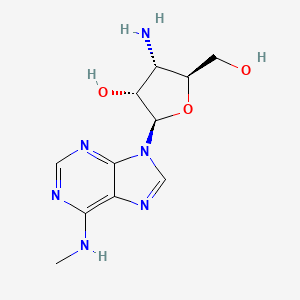
![1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone](/img/structure/B1227809.png)
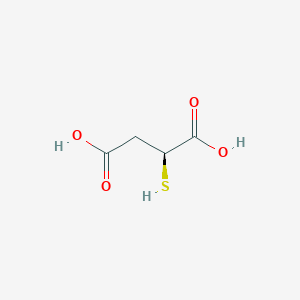
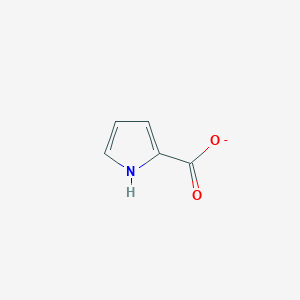
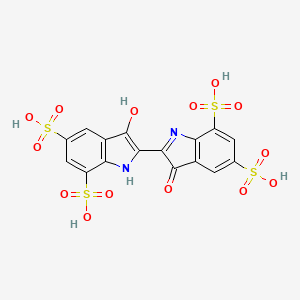
![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B1227816.png)
